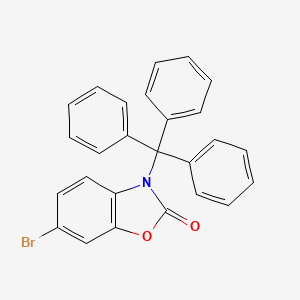

6-Bromo-3-trityl-3H-benzooxazol-2-one

Description

Contextualization within Heterocyclic Chemistry

6-Bromo-3-trityl-3H-benzooxazol-2-one belongs to the family of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. Specifically, it is a derivative of benzooxazol-2-one, a bicyclic system where a benzene (B151609) ring is fused to an oxazol-2-one ring. The presence of nitrogen and oxygen atoms within the heterocyclic ring imparts unique chemical properties and reactivity to these molecules. nih.gov

The benzooxazol-2-one scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.gov The incorporation of a bromine atom at the 6-position of the benzene ring further modifies the electronic properties of the molecule, potentially influencing its reactivity and biological interactions.

Significance of Substituted Benzooxazol-2-one Scaffolds in Synthetic Methodology

Substituted benzooxazol-2-one scaffolds are versatile building blocks in organic synthesis. The core structure can be modified at several positions, allowing for the creation of a diverse library of compounds. The nitrogen atom of the oxazolone (B7731731) ring can be functionalized, and the benzene ring can undergo various electrophilic substitution reactions.

The bromine atom in 6-bromo-substituted benzooxazol-2-ones serves as a useful handle for further chemical transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents at this position. This synthetic flexibility makes these scaffolds highly valuable in the construction of complex molecular architectures.

Overview of the Chemical Compound's Research Landscape and Synthetic Utility

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthetic utility can be inferred from the functions of its constituent parts. The molecule is primarily designed as a protected intermediate. The trityl (triphenylmethyl) group is a large, sterically hindering protecting group commonly used for amines, alcohols, and thiols. neu.edu.tr In this case, it protects the nitrogen atom of the benzooxazol-2-one ring.

The key features of the trityl group are its bulkiness and its lability under acidic conditions. neu.edu.tr Its large size can direct reactions to other parts of the molecule and prevent unwanted side reactions at the protected nitrogen. The ease of its removal with mild acid allows for the deprotection of the nitrogen at a desired stage of a synthetic sequence, enabling further functionalization.

Therefore, the primary role of this compound in a research or industrial setting is likely as a stable, protected building block. It allows for chemical modifications to be made at the 6-position (via the bromo group) without interference from the reactive N-H group of the parent benzooxazol-2-one. After the desired modifications are complete, the trityl group can be cleanly removed to yield the final product.

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Formula | C26H18BrNO2 |

| Molecular Weight | 472.33 g/mol |

| CAS Number | 312537-44-3 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-trityl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrNO2/c27-22-16-17-23-24(18-22)30-25(29)28(23)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKJYSGULUUTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)Br)OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Trityl 3h Benzooxazol 2 One

Strategies for Benzooxazol-2-one Core Formation

The foundational step in the synthesis of the target molecule is the construction of the 6-bromo-3H-benzooxazol-2-one ring system. This is typically achieved through the cyclization of a suitably substituted ortho-aminophenol derivative. The most common precursor for this transformation is 2-amino-4-bromophenol (B1269491).

The cyclization is accomplished by reacting 2-amino-4-bromophenol with a carbonylating agent that provides the C2 carbonyl group of the oxazolone (B7731731) ring. Phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), are frequently employed for this purpose. The reaction proceeds via the formation of an intermediate N-acyl derivative, which then undergoes intramolecular cyclization to furnish the desired 6-bromo-3H-benzooxazol-2-one. The general reaction is outlined below:

Alternative methods for the formation of the benzooxazol-2-one core from o-aminophenols include reactions with urea (B33335) or diethyl carbonate, often under elevated temperatures. However, for substrates like 2-amino-4-bromophenol, the use of phosgene or triphosgene generally provides a more efficient and direct route to the desired 6-bromo-3H-benzooxazol-2-one.

N-Alkylation Approaches: Tritylation of 6-Bromo-3H-benzooxazol-2-one

With the 6-bromo-3H-benzooxazol-2-one core in hand, the subsequent step is the introduction of the trityl (triphenylmethyl) group at the N3 position. This N-alkylation is a crucial transformation that introduces significant steric bulk to the molecule. The selection of the base and reaction conditions is critical to ensure efficient and selective N-tritylation.

Base-Mediated Protocols for N-Tritylation (e.g., Triethylamine, Sodium Hydride)

The N-tritylation of 6-bromo-3H-benzooxazol-2-one is typically achieved by reacting it with trityl chloride in the presence of a suitable base. The function of the base is to deprotonate the acidic N-H of the benzooxazolone, generating a nucleophilic anion that subsequently attacks the electrophilic trityl chloride.

Triethylamine-Mediated Protocol: Triethylamine (Et₃N) is a commonly used organic base for this transformation. The reaction is generally carried out in an aprotic polar solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). Triethylamine serves as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.

Sodium Hydride-Mediated Protocol: Sodium hydride (NaH) is a stronger, non-nucleophilic base that can be employed for the deprotonation of the benzooxazolone. This method is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF. The use of sodium hydride ensures complete deprotonation, which can lead to a faster reaction rate. However, it requires stricter anhydrous conditions due to its reactivity with water. A study on the N-alkylation of the related indazole scaffold highlighted that the combination of sodium hydride in tetrahydrofuran is an effective system for achieving high regioselectivity in N-alkylation. nih.gov

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometry

The efficiency of the N-tritylation reaction is highly dependent on the careful optimization of several parameters.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF and THF are generally preferred as they can dissolve the reactants and stabilize the charged intermediates formed during the reaction. Dichloromethane is another viable option, particularly for reactions employing triethylamine.

Temperature: The reaction temperature is a critical factor. While some N-alkylation reactions can proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially given the steric hindrance of the trityl group. However, excessive heat should be avoided to minimize potential side reactions or decomposition. The stereoselectivity of similar reactions, such as the Staudinger reaction to form β-lactams, has been shown to be influenced by temperature. nih.gov

Stoichiometry: The molar ratio of the reactants is another key parameter. Typically, a slight excess of trityl chloride and the base is used to ensure complete consumption of the starting 6-bromo-3H-benzooxazol-2-one. The optimal stoichiometry should be determined empirically to maximize the yield of the desired product while minimizing the formation of impurities.

The following interactive table summarizes the key parameters for the N-tritylation reaction:

| Parameter | Triethylamine Protocol | Sodium Hydride Protocol | Considerations |

| Base | Triethylamine (Et₃N) | Sodium Hydride (NaH) | NaH is a stronger base, requiring anhydrous conditions. |

| Solvent | DMF, DCM | THF, DMF | Polar aprotic solvents are generally preferred. |

| Temperature | Room Temperature to mild heating | 0 °C to Room Temperature | Temperature can influence reaction rate and selectivity. |

| Stoichiometry | Slight excess of Trityl-Cl and Et₃N | Slight excess of Trityl-Cl and NaH | Optimization is key to maximize yield and minimize byproducts. |

Purification and Isolation Techniques for High Purity Product

Following the completion of the N-tritylation reaction, the crude product must be purified to remove unreacted starting materials, the base, and any byproducts. Standard purification techniques are employed to obtain high-purity 6-Bromo-3-trityl-3H-benzooxazol-2-one.

Work-up: The reaction mixture is typically quenched with water or a dilute aqueous acid to neutralize any remaining base and precipitate the crude product. The solid is then collected by filtration.

Chromatography: Column chromatography is a powerful technique for separating the desired product from impurities. Silica gel is commonly used as the stationary phase, and a suitable eluent system, often a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to achieve separation. A similar purification strategy involving flash chromatography followed by recrystallization has been successfully used for related bromo-substituted aromatic compounds. nih.gov

Recrystallization: Recrystallization from an appropriate solvent or solvent mixture is a final step to obtain the product in high purity. This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

Mechanistic Considerations in the N-Tritylation Reaction

The N-tritylation of 6-bromo-3H-benzooxazol-2-one proceeds through a nucleophilic substitution mechanism. The reaction is initiated by the deprotonation of the lactam nitrogen by the base (triethylamine or sodium hydride), generating a resonance-stabilized anion. This nucleophilic anion then attacks the electrophilic carbon of trityl chloride.

The reaction can be considered to proceed via an S_N2-like pathway. However, due to the significant steric bulk of the trityl group, an S_N1-type mechanism involving the formation of a transient trityl cation is also plausible, especially under conditions that favor its formation. The stability of the trityl cation would facilitate its reaction with the nucleophilic benzooxazolone anion. Mechanistic studies on the catalytic formation of lactams have highlighted the complexity of these reactions and the potential for various intermediates. nih.gov

Exploration of Alternative Synthetic Routes and Their Feasibility for the Compound

While the two-step approach of core formation followed by N-alkylation is the most direct route, alternative synthetic strategies could be considered, although they may present their own challenges.

One alternative could involve the synthesis of N-tritylated 2-amino-4-bromophenol, followed by cyclization to form the benzooxazol-2-one ring. However, the selective N-tritylation of the amino group in the presence of the phenolic hydroxyl group would be challenging and likely require a multi-step protection-deprotection sequence for the hydroxyl group. The use of various protecting groups for amines, such as carbamates, is a well-established strategy in organic synthesis. masterorganicchemistry.com

Another theoretical approach could involve a one-pot synthesis where the cyclization and N-alkylation occur in a single reaction vessel. However, the compatibility of the reagents and the potential for competing side reactions would need to be carefully evaluated and optimized.

Chemical Reactivity and Transformations of 6 Bromo 3 Trityl 3h Benzooxazol 2 One

Reactivity of the Benzooxazolone Heterocycle

The benzooxazolone scaffold is a privileged structure in medicinal chemistry, and its reactivity is of significant interest. The presence of the bromine atom and the trityl group on the core structure of 6-Bromo-3-trityl-3H-benzooxazol-2-one introduces specific electronic and steric effects that modulate its chemical transformations.

The benzene (B151609) ring of the benzooxazolone system can undergo electrophilic aromatic substitution reactions. The rate and regioselectivity of these reactions are influenced by the directing effects of the substituents already present on the ring: the bromine atom, the oxygen atom of the oxazolone (B7731731) ring, and the amide nitrogen.

Generally, electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to the formation of a positively charged intermediate known as a benzenonium ion, followed by the loss of a proton to restore aromaticity msu.edumsu.edu. The success of such reactions often requires the use of a catalyst to generate a sufficiently potent electrophile msu.edumsu.edulibretexts.org.

The oxygen atom of the oxazolone ring and the amide nitrogen are ortho-, para-directing activators due to their ability to donate electron density to the ring through resonance. Conversely, the bromine atom is an ortho-, para-directing deactivator, withdrawing electron density inductively while donating through resonance. The carbonyl group of the oxazolone is a meta-directing deactivator. The interplay of these electronic effects, along with the steric hindrance imposed by the bulky trityl group, will determine the outcome of electrophilic substitution reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation msu.edumasterorganicchemistry.com.

Interactive Data Table: Expected Products of Electrophilic Aromatic Substitution

| Reagents | Electrophile | Expected Major Product(s) |

| HNO₃, H₂SO₄ | NO₂⁺ | Substitution at positions ortho or para to the activating groups, considering steric hindrance. |

| Br₂, FeBr₃ | Br⁺ | Further bromination at available ortho or para positions. |

| SO₃, H₂SO₄ | SO₃ | Sulfonation, likely at the least sterically hindered activated position. |

| R-Cl, AlCl₃ | R⁺ | Friedel-Crafts alkylation, potentially at the 5- or 7-position, subject to steric constraints. |

The carbonyl carbon of the oxazolone ring is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles msu.edu. This reactivity is a cornerstone of the chemistry of carbonyl-containing compounds.

The attack of a nucleophile on the carbonyl carbon leads to a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can lead to the addition of the nucleophile to the carbonyl group. In some cases, this can be followed by ring opening. The reactivity of the carbonyl group can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon msu.edu.

The oxazolone ring can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack at the carbonyl carbon or the C-O bond of the heterocycle. For instance, treatment with strong nucleophiles like hydroxide or alkoxides can lead to the cleavage of the ester linkage within the oxazolone ring.

Following ring-opening, subsequent reactions can lead to the formation of new heterocyclic systems. The specific outcome of these reactions is highly dependent on the reagents and reaction conditions employed. For example, intramolecular cyclization of a ring-opened intermediate could lead to the formation of different heterocyclic structures. The synthesis of various benzoxazole derivatives often involves cyclization reactions of precursor molecules nih.govsapub.org.

Transformations Involving the Trityl Group

The trityl group is known for its lability under acidic conditions total-synthesis.com. The deprotection mechanism typically involves the protonation of the atom to which the trityl group is attached, followed by the departure of the stable trityl cation total-synthesis.com.

A variety of reagents and conditions can be employed for the selective cleavage of the trityl group. These methods offer a range of selectivities, allowing for the deprotection of the trityl group in the presence of other acid-sensitive functionalities.

Interactive Data Table: Methodologies for Trityl Group Deprotection

| Reagent/Condition | Description |

| Brønsted Acids (e.g., TFA, formic acid) | Protonation leads to the formation of the stable trityl cation total-synthesis.com. |

| Lewis Acids (e.g., BF₃·OEt₂) | Coordination of the Lewis acid facilitates the cleavage of the C-N bond. |

| Catalytic Hydrogenation | Can be used for deprotection, though it may also affect other functional groups ua.es. |

| Oxidative Cleavage (e.g., Ce(IV) ammonium nitrate) | Can cleave the trityl-oxygen bond in certain substrates ua.es. |

| Lithium Chloride in Methanol | A mild method for the deprotection of trityl ethers ua.es. |

The choice of deprotection method is crucial to avoid unwanted side reactions, such as the migration of adjacent acetyl groups in carbohydrate chemistry researchgate.net. In some cases, incomplete cleavage of the trityl group has been observed, particularly when steric hindrance is significant or when other functional groups in the molecule interfere with the reaction nih.gov.

The large steric bulk of the trityl group can significantly influence the regioselectivity and stereoselectivity of reactions occurring at or near the benzooxazolone core. The trityl group can act as a "steric buttress," directing incoming reagents to less hindered positions rsc.org.

In the context of this compound, the trityl group would be expected to hinder reactions at the N-3 position and the adjacent C-4 position of the benzene ring. For example, in electrophilic aromatic substitution reactions, the trityl group would likely disfavor substitution at the C-4 position due to steric crowding. Similarly, reactions involving the carbonyl group might be sterically hindered by the presence of the trityl group. Studies on the tritylation of cyclodextrins have demonstrated that the bulky trityl group can retard further reactions at adjacent positions beilstein-journals.org.

Reactions at the Bromine Moiety

The carbon-bromine bond in this compound is the primary site of reactivity, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions for Aryl-Halide Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. nih.gov

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most widely used cross-coupling methods due to the mild reaction conditions and the commercial availability and low toxicity of the boronic acid reagents. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The reactivity of aryl halides in this reaction typically follows the order I > Br > Cl. tcichemicals.com

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method is highly effective for forming substituted alkenes and demonstrates excellent stereoselectivity, typically favoring the trans product. organic-chemistry.org Additives like tetrabutylammonium bromide (TBAB) can be used to improve reaction yields. beilstein-journals.org

Stille Reaction: In the Stille reaction, the aryl bromide is coupled with an organotin compound (organostannane). wikipedia.org This reaction is notable for its tolerance of a wide variety of functional groups. msu.edu The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org A significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.org

Sonogashira Reaction: This reaction is used to form a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org This method is a cornerstone for the synthesis of arylalkynes and conjugated enynes. libretexts.org Modern protocols have been developed that are copper-free to avoid the homocoupling of alkynes (Glaser coupling). researchgate.net

Table 1: Illustrative Conditions for Cross-Coupling Reactions of an Aryl Bromide

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | (None required) | THF, Toluene | Aryl-Substituted Compound |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_Ar) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org For this reaction to proceed via the classical addition-elimination mechanism, the aromatic ring must typically be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the benzooxazolone core is not strongly electron-withdrawing. Therefore, classical SNA_Ar reactions with common nucleophiles are expected to be challenging and would likely require harsh conditions, such as high temperatures and pressures. Alternative pathways, such as those involving benzyne intermediates generated with extremely strong bases, could potentially lead to substitution but may suffer from a lack of regioselectivity. youtube.com

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic compound. wikipedia.org For aryl bromides, this is most commonly achieved by treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at very low temperatures (typically -78 °C or below) to prevent side reactions. tcnj.edu

This reaction would convert this compound into its corresponding 6-lithio derivative. This newly formed organolithium species is a powerful nucleophile and a strong base. It can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the 6-position. wikipedia.orgnih.gov This two-step sequence provides a powerful method for derivatization that is complementary to palladium-catalyzed cross-coupling. tcnj.edu

Table 2: Potential Products from Metal-Halogen Exchange and Quenching

| Quenching Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Proton Source | H₂O | -H (Des-bromo product) |

| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic acid) |

| Aldehyde | Benzaldehyde | -CH(OH)Ph (Secondary alcohol) |

| Ketone | Acetone | -C(OH)(CH₃)₂ (Tertiary alcohol) |

| Alkyl Halide | Methyl Iodide | -CH₃ (Methyl) |

| Disulfide | Dimethyl disulfide | -SCH₃ (Thioether) |

Derivatization Strategies and Synthetic Applications as a Versatile Intermediate

The reactivity of the C-Br bond makes this compound a highly versatile synthetic intermediate. The functionalization strategies described above allow for the systematic modification of the benzene ring portion of the molecule.

Through palladium-catalyzed cross-coupling reactions, a diverse array of aryl, heteroaryl, vinyl, and alkynyl groups can be appended at the 6-position. This enables the construction of large libraries of compounds with varied steric and electronic properties, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Alternatively, the metal-halogen exchange pathway provides access to a different set of derivatives. The introduction of carboxyl, hydroxyl, or alkyl groups via quenching of the lithiated intermediate further expands the range of possible structures that can be synthesized from this starting material.

Furthermore, the trityl group serves as a robust protecting group for the nitrogen atom of the oxazolone ring. After performing the desired modifications at the 6-position, this group can be readily removed under acidic conditions to reveal the N-H functionality. This free N-H group can then be subjected to a second round of derivatization, such as alkylation, acylation, or arylation, adding another dimension to the synthetic utility of the scaffold. This dual functionality—a reactive aryl bromide and a protected nitrogen—positions this compound as a valuable building block for the synthesis of complex, polysubstituted benzoxazolone derivatives.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 3 Trityl 3h Benzooxazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 6-Bromo-3-trityl-3H-benzooxazol-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular fragments.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the trityl group and the benzooxazolone core.

Trityl Group Protons: The fifteen protons of the three phenyl rings on the bulky trityl group are expected to appear as a complex multiplet in the aromatic region, typically around 7.20-7.50 ppm. The electronic environment of these protons is very similar, leading to overlapping signals.

Benzooxazolone Protons: The three aromatic protons on the 6-bromo-benzooxazolone ring system will exhibit characteristic chemical shifts and coupling patterns based on their positions relative to the bromine atom and the heterocyclic ring. Based on analogous structures, the proton at C7 (ortho to the bromine) would likely appear as a doublet, while the protons at C4 and C5 would also show distinct splitting patterns, such as a doublet and a doublet of doublets, allowing for their clear identification.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Trityl-H (15H) | 7.20 - 7.50 | m |

Note: m = multiplet, d = doublet, dd = doublet of doublets. Predicted values are based on the analysis of similar chemical structures.

The ¹³C NMR spectrum provides information about every unique carbon atom in the molecule, confirming the carbon skeleton.

Carbonyl Carbon: A key signal is expected for the carbonyl carbon (C=O) of the oxazolone (B7731731) ring, typically appearing significantly downfield in the range of 150-160 ppm. mdpi.com

Trityl Group Carbons: The trityl group will show a signal for the central quaternary carbon (the one bonded to the nitrogen) and distinct signals for the ipso, ortho, meta, and para carbons of the three equivalent phenyl rings.

Benzooxazolone Carbons: The carbons of the benzene (B151609) portion of the benzooxazolone ring will appear in the aromatic region (110-150 ppm). The carbon atom attached to the bromine (C-Br) will be identifiable, as will the other five carbons of the fused ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 150 - 160 |

| Trityl (aromatic C-H) | 125 - 130 |

| Trityl (ipso-C) | 140 - 145 |

| Trityl (quaternary C) | 75 - 85 |

Note: Predicted values are based on the analysis of similar chemical structures and standard chemical shift ranges.

2D NMR experiments are essential to assemble the complete structural puzzle by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would be used to confirm the connectivity of the adjacent protons on the benzooxazolone ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. researchgate.netprinceton.edu This technique would be used to unambiguously assign the carbon signals for all protonated carbons in both the trityl and benzooxazolone moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.netprinceton.edu This is crucial for identifying the quaternary (non-protonated) carbons and piecing the molecule together. Key correlations would include those from the benzooxazolone protons to the carbonyl carbon and from the trityl protons to the central quaternary trityl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.comprinceton.edu NOESY can confirm the spatial proximity of the trityl group's phenyl rings to the benzooxazolone core, solidifying the assignment of the N-trityl substitution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the molecular mass, which is used to determine the elemental formula of the compound. mdpi.com

For this compound (C₂₆H₁₈BrNO₂), the calculated exact mass would be a primary piece of evidence for its identity. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by two mass units, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

The most anticipated fragmentation pathway would involve the cleavage of the N-C bond to lose the highly stable triphenylmethyl (trityl) cation.

Table 3: Predicted HRMS Data

| Ion/Fragment | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 468.0645 (for ⁷⁹Br) / 470.0624 (for ⁸¹Br) |

| [C₁₉H₁₅]⁺ | Trityl cation | 243.1168 |

Note: m/z values are calculated theoretical masses.

Infrared (IR) Spectroscopy for Key Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. pressbooks.pub

The IR spectrum of this compound is expected to display several characteristic absorption bands.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity/Description |

|---|---|---|

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| ~1780 | C=O stretch (cyclic ester/lactone) | Strong, sharp |

| 1600 - 1450 | Aromatic C=C in-ring stretch | Medium to strong |

| ~1250 | C-O stretch (ester) | Strong |

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group of the cyclic ester (lactone) in the benzooxazolone ring, expected around 1780 cm⁻¹. pressbooks.publibretexts.org The presence of aromatic C-H stretching above 3000 cm⁻¹ and multiple bands in the 1600-1450 cm⁻¹ region would confirm the aromatic nature of the compound. lumenlearning.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extensive conjugation in both the benzooxazolone ring system and the phenyl rings of the trityl group makes them strong chromophores.

The UV-Vis spectrum is expected to show characteristic absorption maxima (λ_max) corresponding to π → π* transitions within these aromatic systems. The exact positions of these maxima can be influenced by the solvent polarity. Analysis of similar conjugated heterocyclic and aromatic compounds suggests that significant absorption would occur in the UV region, likely between 250 and 350 nm. nsf.govresearchgate.net

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into the solid-state conformation of a molecule and the intricate network of intermolecular interactions that govern its crystal packing. As of the latest literature surveys, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases.

However, analysis of closely related structures, particularly the parent scaffold without the bulky trityl group, can offer predictive insights into the likely crystallographic features of the title compound. For instance, the crystal structure of 6-bromo-1,3-benzoxazol-2(3H)-one reveals key interaction motifs that may also be present, albeit modified, in its trityl-substituted derivative. researchgate.net

Detailed research findings from the crystallographic analysis of analogous compounds provide a foundation for understanding the potential solid-state characteristics of this compound. The introduction of the sterically demanding trityl group at the N3 position is expected to significantly influence the crystal packing and intermolecular contacts compared to the unsubstituted parent compound.

A hypothetical crystallographic investigation would likely reveal the following:

Crystal System and Space Group: The crystal system would describe the basic shape of the unit cell. Related benzoxazolone structures often crystallize in monoclinic or orthorhombic systems. researchgate.net

Molecular Conformation: The analysis would confirm the near-planar geometry of the benzooxazol-2-one ring system and detail the torsional angles associated with the bulky trityl group. The three phenyl rings of the trityl group would adopt a propeller-like conformation.

Intermolecular Interactions: A defining feature of the crystal structure would be the various non-covalent interactions that stabilize the lattice. While the N-H hydrogen bonding seen in the parent 6-bromo-1,3-benzoxazol-2(3H)-one would be absent due to the trityl substitution, other interactions would become dominant. researchgate.net These would likely include:

Halogen Bonding: Short contacts between the bromine atom of one molecule and an electronegative atom (like the carbonyl oxygen) of a neighboring molecule.

π-π Stacking: Interactions between the aromatic rings of the benzooxazolone core and the phenyl rings of the trityl group.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the hydrogen atoms of the trityl group's phenyl rings and the carbonyl oxygen or aromatic systems of adjacent molecules.

Interactive Data Tables

The following tables present crystallographic data for a closely related compound, 6-bromo-1,3-benzoxazol-2(3H)-one , to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net It is crucial to reiterate that this data is not for the title compound but serves as a structural analogue.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters (Based on data for an analogous compound)

| Parameter | Value |

| Empirical Formula | C₇H₄BrNO₂ |

| Formula Weight | 214.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 3 |

| Calculated Density (g/cm³) | Value |

Table 2: Key Intermolecular Interactions (Based on data for an analogous compound)

| Interaction Type | Donor-Acceptor | Distance (Å) |

| Hydrogen Bond | N-H···O | Value |

| Halogen Contact | Br···Br | 3.2 - 3.9 |

| Weak Interaction | C-H···O | 2.509, 2.717 |

Computational and Theoretical Investigations of 6 Bromo 3 Trityl 3h Benzooxazol 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, properties that are difficult or impossible to measure experimentally can be determined. For 6-Bromo-3-trityl-3H-benzooxazol-2-one, these calculations offer insights into its stability and potential for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzooxazol-2-one ring system and the bromine atom, which possess lone pairs of electrons. Conversely, the LUMO is likely distributed over the aromatic trityl group, which can accept electron density. A hypothetical DFT calculation could yield the following energy values:

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

This relatively large energy gap would suggest that this compound is a kinetically stable molecule.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.org This map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wolfram.com In an EPS map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, signifying a deficiency of electrons. Green areas represent neutral potential. wolfram.com

For this compound, the EPS map would likely show negative potential around the oxygen atoms of the carbonyl group and the bromine atom due to their high electronegativity and the presence of lone pairs. The hydrogen atoms of the phenyl rings in the trityl group would exhibit a positive potential. This information is crucial for predicting how the molecule might interact with other reagents or biological targets. chemrxiv.org

The bond order is a measure of the number of chemical bonds between two atoms. For this compound, the C=O bond of the oxazolone (B7731731) ring would have a bond order close to two, while the C-N and C-O bonds within the ring would exhibit partial double bond character due to resonance. The bond orders within the phenyl rings of the trityl group would be approximately 1.5, indicative of aromaticity.

A hypothetical table of selected atomic charges and bond orders is presented below:

| Atom/Bond | Calculated Value |

| Charge on O(carbonyl) | -0.55 |

| Charge on Br | -0.15 |

| Charge on N | -0.20 |

| Bond Order (C=O) | 1.95 |

| Bond Order (C-Br) | 0.98 |

Conformational Analysis and Energy Landscape Exploration of the Molecule

The trityl group, with its three phenyl rings, can rotate around the single bond connecting it to the nitrogen atom of the benzooxazol-2-one core. This rotation gives rise to different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. researchgate.netmdpi.com

Reaction Mechanism Elucidation through Computational Modeling of Transition States and Energy Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational modeling can be used to identify the transition states and intermediates along the reaction pathway.

By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. The height of the energy barrier, known as the activation energy, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. This type of analysis can provide valuable insights into the feasibility and selectivity of a chemical transformation.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Density Functional Theory (DFT)

DFT calculations can accurately predict various spectroscopic properties of molecules. researchgate.net For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data to confirm the structure. The shielding or deshielding of specific nuclei due to the electronic environment can be rationalized through these calculations.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the carbonyl group or the C-Br stretch.

A hypothetical comparison of calculated and experimental spectroscopic data is shown below:

| Property | Calculated Value | Hypothetical Experimental Value |

| ¹³C Chemical Shift (C=O) | 155.2 ppm | 154.8 ppm |

| ¹H Chemical Shift (aromatic) | 7.2-7.5 ppm | 7.1-7.4 ppm |

| IR Frequency (C=O stretch) | 1785 cm⁻¹ | 1790 cm⁻¹ |

Solvent Effects Modeling on Molecular Structure and Reactivity

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the specific area of solvent effects modeling for this compound. At present, there are no published research findings or detailed computational studies that specifically investigate the influence of different solvents on the molecular structure and reactivity of this particular compound.

Theoretical chemistry and computational modeling are powerful tools for predicting how a solvent might interact with a solute molecule to alter its properties. Methodologies such as Density Functional Theory (DFT) combined with Polarizable Continuum Models (PCM) are commonly employed to simulate the behavior of molecules in various solvent environments. These models can provide insights into changes in:

Geometrical Parameters: Bond lengths and angles can be subtly altered by the polarity of the solvent.

Electronic Properties: The dipole moment of a molecule can be significantly influenced by the surrounding solvent.

Reactivity Indices: Computational models can predict how the reactivity of a compound might change in different solvents by calculating parameters like frontier molecular orbital energies (HOMO-LUMO gap).

However, without specific studies performed on this compound, any discussion of solvent effects would be purely speculative and not based on the detailed, compound-specific research findings required. The large, non-polar trityl group is expected to have a dominant influence on the molecule's solubility and interaction with solvents, while the polar benzoxazolone core would interact differently, creating a complex system for which specific computational data is necessary for an accurate analysis.

Due to the absence of specific research data, a detailed analysis and the generation of data tables concerning the solvent effects on the molecular structure and reactivity of this compound cannot be provided at this time.

Role and Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in the Synthesis of Complex Organic Molecules

The 6-bromo-3H-benzooxazol-2-one core is a recognized building block in medicinal chemistry and organic synthesis. researchgate.netnih.gov The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the benzoxazolone core with diverse substituents.

The introduction of the trityl (triphenylmethyl) group on the nitrogen atom of the lactam functionality serves a crucial role. The trityl group is a sterically demanding protecting group, which means it shields the nitrogen atom from participating in reactions until it is intentionally removed. total-synthesis.comorganic-chemistry.org This protection is vital in multi-step syntheses where the nitrogen's reactivity could interfere with transformations at other sites of the molecule. The bulky nature of the trityl group can also direct reactions to other positions of the molecule due to steric hindrance. total-synthesis.com

Therefore, 6-Bromo-3-trityl-3H-benzooxazol-2-one emerges as a highly versatile intermediate. It allows chemists to first perform modifications at the bromine-substituted position and then, after the removal of the trityl group, to carry out further functionalization at the nitrogen atom. This sequential reactivity is a cornerstone of building complex molecular architectures.

Strategies for Incorporation into Diverse Molecular Architectures

The incorporation of the this compound unit into larger, more complex molecules can be achieved through a variety of synthetic strategies. The primary point of attachment is the carbon-bromine bond on the benzene (B151609) ring.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position.

Heck-Mizoroki Coupling: Alkenes can be coupled to the 6-position using a palladium catalyst, introducing vinyl functionalities that can be further elaborated.

Sonogashira Coupling: Terminal alkynes can be attached to the 6-position via a palladium-copper co-catalyzed reaction, leading to the formation of internal alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine-containing moieties at the 6-position.

Once the desired modifications at the 6-position are complete, the trityl group can be selectively removed. The trityl group is known to be labile under acidic conditions. total-synthesis.com Treatment with acids such as trifluoroacetic acid (TFA) or formic acid can efficiently cleave the nitrogen-trityl bond, regenerating the N-H functionality of the benzoxazolone. total-synthesis.comnih.gov This newly deprotected nitrogen can then be subjected to a range of reactions, including:

N-Alkylation: Introduction of alkyl or substituted alkyl chains.

N-Arylation: Attachment of aryl or heteroaryl groups.

Acylation: Formation of amides by reaction with acyl chlorides or anhydrides.

This two-stage approach—functionalization at the 6-position followed by deprotection and functionalization at the 3-position—provides a powerful and flexible methodology for creating a wide array of complex molecules with the benzoxazolone core.

Potential as a Precursor for Functional Materials (e.g., as a monomer or linker in polymer synthesis)

The bifunctional nature of this compound, with two distinct reactive sites, makes it an interesting candidate as a precursor for functional materials, including polymers. After appropriate modification, this molecule can serve as a monomer or a linker in polymerization reactions.

For instance, if the bromine at the 6-position is converted to another functional group, such as a vinyl or an ethynyl (B1212043) group via a Heck or Sonogashira coupling respectively, the resulting molecule can participate in addition polymerization. Alternatively, if the bromine is replaced with a group capable of condensation polymerization, such as a carboxylic acid or an amine, it can be used to build polyesters or polyamides.

The benzoxazolone moiety itself possesses properties that can be beneficial in materials science. Benzoxazole-based polymers are known for their thermal stability and have been investigated for applications in organic electronics. researchgate.net By incorporating the this compound unit into a polymer backbone, it may be possible to create materials with tailored electronic or optical properties. The bromine atom also offers a site for post-polymerization modification, allowing for the fine-tuning of the material's characteristics.

Conclusion and Future Research Directions

Summary of Current Research Advancements and Methodological Contributions

Currently, dedicated research on 6-Bromo-3-trityl-3H-benzooxazol-2-one is not extensively documented in publicly available literature. However, the synthesis and reactivity of the parent compound, 6-bromo-1,3-benzoxazol-2(3H)-one, are well-established. researchgate.net The synthesis typically involves the cyclization of a corresponding 2-amino-5-bromophenol (B182750) with a phosgene (B1210022) equivalent. The introduction of the trityl group at the N3 position is a standard protection strategy, crucial for directing subsequent chemical modifications.

Methodological contributions in this area would, therefore, involve the optimization of the synthesis of the title compound and the exploration of its utility as a versatile building block. The trityl group, while offering protection, can also influence the solubility and crystallinity of the molecule, which could be advantageous in certain synthetic contexts.

Unexplored Reactivity and Advanced Derivatization Pathways

The true synthetic potential of this compound lies in its unexplored reactivity. The bromine atom at the C6 position is a prime handle for a wide array of cross-coupling reactions. These transformations, largely unreported for this specific substrate, could lead to a diverse library of novel benzoxazolone derivatives.

Table 1: Potential Cross-Coupling Reactions at the C6 Position

| Reaction Name | Reagents/Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-3-trityl-3H-benzooxazol-2-one |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-3-trityl-3H-benzooxazol-2-one |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | 6-Amino-3-trityl-3H-benzooxazol-2-one |

| Heck Coupling | Alkene, Pd catalyst, base | 6-Alkenyl-3-trityl-3H-benzooxazol-2-one |

| Stille Coupling | Organostannane, Pd catalyst | 6-Alkyl/Aryl-3-trityl-3H-benzooxazol-2-one |

| Cyanation | Cyanide source, Pd or Ni catalyst | 6-Cyano-3-trityl-3H-benzooxazol-2-one |

Furthermore, the trityl group can be selectively removed under acidic conditions, revealing the N-H functionality for a second wave of derivatization. This two-stage approach allows for the synthesis of complex, unsymmetrically substituted benzoxazolones that would be challenging to access through other routes.

Opportunities in Asymmetric Synthesis and Catalysis Utilizing the Compound's Structure

The rigid, planar structure of the benzoxazolone core, combined with the potential for introducing chiral moieties, makes this compound an intriguing candidate for applications in asymmetric synthesis and catalysis. Following derivatization to introduce coordinating groups, the resulting molecules could serve as chiral ligands for transition metal catalysts.

For instance, the introduction of a chiral phosphine (B1218219) or amine group at the C6 position via cross-coupling could yield novel ligands for asymmetric hydrogenation or C-C bond-forming reactions. The steric bulk of the trityl group could play a crucial role in creating a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity.

Prospects for Development in Advanced Material Applications

While excluding an in-depth analysis of material properties, the structural motifs within this compound suggest its potential as a building block in the development of advanced materials. The aromatic benzoxazolone core and the potential for introducing extended conjugation through cross-coupling reactions at the C6 position are features often found in organic electronic materials.

The ability to generate a diverse range of derivatives through the pathways outlined in section 7.2 could enable the systematic tuning of the electronic and photophysical properties of resulting materials. For example, the incorporation of electron-donating or electron-withdrawing groups at the C6 position could modulate the HOMO/LUMO energy levels, a key consideration in the design of organic semiconductors and fluorescent probes.

Integration with Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis and derivatization of this compound are well-suited for integration with modern synthetic technologies that prioritize efficiency and sustainability.

Flow Chemistry: The synthesis of the core structure and subsequent cross-coupling reactions could be adapted to continuous flow processes. This would offer advantages in terms of safety, scalability, and reaction optimization.

Photocatalysis: The C-Br bond presents an opportunity for photoredox-catalyzed reactions, which often proceed under milder conditions than traditional palladium-catalyzed processes. This could provide alternative and more sustainable pathways for derivatization.

Mechanochemistry: Solid-state synthesis through ball milling could be explored for the preparation of the initial compound and its derivatives, potentially reducing solvent waste.

Sustainable Catalysis: The use of earth-abundant metal catalysts, such as iron or copper, for the cross-coupling reactions would be a significant step towards more sustainable synthetic routes. nih.gov

By embracing these emerging methodologies, the exploration of the chemistry of this compound can be conducted in a manner that is both scientifically innovative and environmentally responsible.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Precursor | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Bromo-2-hydroxybenzoic acid | H₂SO₄ | 100 | 68 | |

| Trityl chloride derivative | ZnCl₂ | 110 | 75 |

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Basic Research Question

Key techniques include:

- ¹H-NMR : Aromatic protons appear as doublets (δ 7.2–8.0 ppm), while the trityl group shows singlet peaks for methyl/methylene groups (δ 1.2–1.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1720 cm⁻¹) and C-Br (560 cm⁻¹) confirm functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 464 (M⁺) align with the molecular formula .

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing SNAr reactivity .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., DMSO vs. THF) .

- QSAR Modeling : Links substituent effects (e.g., trityl vs. methyl groups) to biological activity using regression analysis .

What are the typical substitution reactions involving the bromine atom in this compound, and how do reaction conditions influence product distribution?

Basic Research Question

The bromine atom undergoes:

Q. Critical Factors :

- Solvent polarity : Polar aprotic solvents (DMF) enhance SNAr rates.

- Catalyst loading : 5 mol% Pd(PPh₃)₄ optimizes cross-coupling efficiency .

How can contradictory data in the literature regarding the biological activity of brominated benzoxazolones be resolved through systematic experimental design?

Advanced Research Question

Contradictions often arise from assay variability or impurities. Solutions include:

- Standardized protocols : Replicate assays under identical conditions (pH, temperature) .

- Control experiments : Use known inhibitors (e.g., COX-2 inhibitors) to validate activity measurements .

- Statistical analysis : Apply ANOVA to compare results across studies and identify outliers .

Case Study : Conflicting IC₅₀ values for kinase inhibition were resolved by re-testing compounds with HPLC-purified samples (>98% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.